molecular formula C23H23NO7 B11256872 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Cat. No.: B11256872
M. Wt: 425.4 g/mol
InChI Key: UTUKSNZNRSMPER-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate: is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a morpholine ring, and dimethoxyphenyl and carboxylate groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate dihaloalkane under basic conditions.

    Coupling Reactions: The final step involves coupling the chromen-2-one core with the dimethoxyphenyl and morpholine groups using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disrupted cellular function and growth.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

    Antimicrobial Activity: The compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate: can be compared with other similar compounds to highlight its uniqueness:

    3,4-Dimethoxyphenethylamine: An analogue with a simpler structure, primarily studied for its neurological effects.

    3,4-Dimethoxy-N-methylphenethylamine: Another analogue with potential bioactive properties, used in chemical synthesis.

    Chromen-2-one Derivatives: A class of compounds with diverse biological activities, including anticoagulant and anti-inflammatory effects.

The unique combination of structural features in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate

InChI

InChI=1S/C23H23NO7/c1-14-17-13-16(30-23(26)24-8-10-29-11-9-24)5-7-18(17)31-22(25)21(14)15-4-6-19(27-2)20(12-15)28-3/h4-7,12-13H,8-11H2,1-3H3

InChI Key

UTUKSNZNRSMPER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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